Product packaging for 4-(Pyridin-2-ylamino)phenol(Cat. No.:)

4-(Pyridin-2-ylamino)phenol

Cat. No.: B8639149
M. Wt: 186.21 g/mol
InChI Key: WGKPVKGWKUXSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-2-ylamino)phenol is an organic compound belonging to the class of pyridinylphenols, which have garnered significant attention in multidisciplinary research due to their multifunctional properties . This compound serves as a versatile building block in organic synthesis, particularly in coupling reactions like the Suzuki cross-coupling, which is fundamental for constructing carbon-carbon bonds in complex molecules . Its molecular structure, featuring both a phenolic hydroxyl group and a pyridine ring with an amino linker, allows for diverse chemical reactivity. The synergy between these groups influences reaction selectivity and enables the precise construction of target molecular frameworks, making it a valuable intermediate in catalysis and the synthesis of spirocyclic compounds, where similar structures have reported yields of 82–93% under mild conditions . In materials science, the spatial configuration and intramolecular hydrogen bonding capabilities of the pyridinylphenol core are crucial for modulating molecular packing and endowing molecules with properties such as excited-state intramolecular proton transfer (ESIPT) . These characteristics are extensively utilized in the development of optoelectronic devices, including light-emitting diodes (LEDs) and optical sensing technologies . Furthermore, this structural moiety facilitates the formation of stable and diverse metal complexes, broadening its application in coordination chemistry and catalysis . In pharmaceutical research, the pyridinylphenol structure is a key scaffold explored for the development of novel therapeutic agents . The compound's ability to act as a ligand for various metal ions also makes it a candidate for creating coordination compounds with potential biological activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B8639149 4-(Pyridin-2-ylamino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(pyridin-2-ylamino)phenol

InChI

InChI=1S/C11H10N2O/c14-10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8,14H,(H,12,13)

InChI Key

WGKPVKGWKUXSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-(Pyridin-2-ylamino)phenol and its Analogs

The construction of the N-aryl-2-aminopyridine scaffold, central to this compound, can be achieved through several distinct pathways.

Multicomponent reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step, and they have been applied to the preparation of analogs of this compound.

A notable multicomponent approach is the pseudo-Betti reaction, which facilitates the one-pot aminoalkylation of phenols. This solvent-free reaction involves the condensation of a phenol (B47542), an aromatic aldehyde, and 2-aminopyridine (B139424) at elevated temperatures (e.g., 80°C) to produce 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. This method is valued for its operational simplicity and the ability to generate a library of compounds by varying the phenol and aldehyde components.

Phenol ComponentAldehyde ComponentProductYield (%)
PhenolBenzaldehyde2-[(Phenyl(pyridin-2-yl)amino)methyl]phenol90
p-CresolBenzaldehyde4-Methyl-2-[(phenyl(pyridin-2-yl)amino)methyl]phenol92
Phenol4-Chlorobenzaldehyde2-[((4-Chlorophenyl)(pyridin-2-yl)amino)methyl]phenol95
p-Cresol4-Chlorobenzaldehyde2-[((4-Chlorophenyl)(pyridin-2-yl)amino)methyl]-4-methylphenol97

The initial step in the pseudo-Betti reaction involves the condensation of an aromatic aldehyde with a heteroaryl amine, such as 2-aminopyridine, to form an imine (Schiff base) intermediate in situ. This electrophilic imine is then attacked by the electron-rich phenol to complete the aminoalkylation.

In a related multicomponent approach, substituted pyridines can be synthesized. For instance, 4-(2,6-diphenylpyridin-4-yl)phenol, a substituted analog, has been prepared through a solvent- and catalyst-free reaction of 4-hydroxyacetophenone, benzaldehyde, and ammonium acetate under microwave irradiation. rsc.org

A two-step approach involving the formation and subsequent reduction of an iminophenol (Schiff base) is a viable route to this compound. This method proceeds as follows:

Condensation: 2-Aminopyridine is condensed with 4-hydroxybenzaldehyde to form the Schiff base, N-(4-hydroxybenzylidene)pyridin-2-amine.

Reduction: The C=N double bond of the Schiff base is then reduced to a C-N single bond. This reduction is commonly achieved using reducing agents such as sodium borohydride.

This strategy allows for the isolation of the intermediate Schiff base and offers an alternative to one-pot multicomponent reactions.

For the direct formation of the C-N bond between the pyridine (B92270) and phenol moieties, modern cross-coupling reactions offer high efficiency and broad substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org It involves the reaction of an aryl halide or sulfonate (e.g., 2-chloropyridine or 2-bromopyridine) with an amine (e.g., 4-aminophenol or its substituted derivatives). The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. nih.govnih.gov This method is highly versatile for creating a wide range of substituted this compound derivatives. nih.govnih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed alternative for the formation of C-N bonds. wikipedia.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols often employ ligands that allow the reaction to proceed under milder conditions. This reaction can be used to couple 2-halopyridines with 4-aminophenol. researchgate.net

ReactionCatalystTypical ReactantsKey Features
Buchwald-Hartwig AminationPalladiumAryl Halide/Sulfonate + AmineHigh efficiency, broad scope, mild conditions with appropriate ligands. wikipedia.orglibretexts.org
Ullmann CondensationCopperAryl Halide + Amine/AlcoholClassic method, often requires high temperatures; modern variants are milder. wikipedia.org

Multicomponent Reaction Approaches

Reaction Chemistry and Derivatization

The chemical reactivity of this compound is dictated by its constituent functional groups: the phenolic hydroxyl, the secondary amine, and the two aromatic rings. These sites allow for a variety of derivatization reactions.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions. For instance, it can be acylated with reagents like acetic anhydride, often catalyzed by a base such as pyridine, to yield the corresponding ester. rsc.org

Reactions at the Amino Group: The secondary amine can potentially undergo further substitution, such as N-alkylation or N-arylation, although this may be sterically hindered.

Electrophilic Substitution on Aromatic Rings: The compound features two aromatic rings susceptible to electrophilic substitution. The phenol ring is highly activated by both the hydroxyl and the amino groups, which are strong ortho-, para-directing groups. byjus.com Consequently, electrophilic substitution reactions, such as halogenation, are expected to occur readily on this ring, potentially even without a Lewis acid catalyst. libretexts.org The pyridine ring, being electron-deficient, is less susceptible to electrophilic attack compared to the phenol ring.

Transition Metal-Catalyzed Functionalization: The N-aryl-2-aminopyridine moiety can serve as a directing group in transition metal-catalyzed reactions, enabling C-H functionalization at specific positions on the aryl ring. This allows for the introduction of a wide range of functional groups. nih.govresearchgate.net

Oxidation Reactions of the Phenolic Group

The phenolic group of this compound is susceptible to oxidation. While specific studies detailing the oxidation of this exact molecule are not prevalent, the transformation follows the well-established chemistry of p-aminophenols. The oxidation of p-aminophenols typically proceeds to form highly reactive quinone imine intermediates. nih.govresearchgate.netnih.gov This reaction can be carried out using a variety of oxidizing agents, including metallic oxidants (like iron(III) or silver oxide), hypervalent iodine compounds, or enzymatic systems such as horseradish peroxidase. nih.govrsc.orgacs.org

In the case of this compound, oxidation would generate the corresponding N-(pyridin-2-yl)-1,4-benzoquinone imine. These quinone imines are potent electrophiles. nih.gov Due to their high reactivity, they can undergo subsequent reactions, such as Michael additions with available nucleophiles or polymerization if not trapped by a suitable reagent. nih.govnih.gov The formation of this intermediate is a key step in various biological activities and synthetic pathways. researchgate.net

Reduction Reactions of the Amino Group

The amino group in this compound is a secondary diarylamine. The C-N bonds in such structures are generally stable, and their reduction is not a commonly reported chemical transformation under standard reducing conditions. Literature extensively covers the synthesis of diarylamines, often through the reduction of nitroarenes followed by coupling reactions, but not the reductive cleavage of the diarylamine bond itself. nih.govacs.orgacs.org The reduction of imines to form secondary amines is a standard synthetic procedure, but this involves the reduction of a C=N double bond, not the single C-N bond present in the diarylamine moiety of the title compound. nih.govresearchgate.net Therefore, this specific transformation is not considered a typical or synthetically useful reaction for this class of compounds.

Nucleophilic Substitution Reactions at Aromatic Sites

The structure of this compound contains two distinct aromatic rings with different electronic properties, governing their susceptibility to nucleophilic aromatic substitution (SNAr).

Pyridine Ring: The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. SNAr reactions on pyridines occur regioselectively at the positions ortho (C-2) and para (C-4) to the nitrogen atom. stackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com In this compound, the amino group is already at the C-2 position. While the amino group itself is a poor leaving group, nucleophilic substitution at this position would be challenging without activation, for example, by converting the ring into a pyridinium (B92312) salt. thieme-connect.denih.gov

Phenol Ring: The phenol ring is an electron-rich aromatic system due to the activating hydroxyl (-OH) and amino (-NH-) groups. This high electron density makes it reactive towards electrophiles but highly resistant to nucleophilic attack. Therefore, nucleophilic aromatic substitution on the phenolic portion of the molecule is not a feasible reaction pathway.

Formation of Novel N-Heteroaryl-arylmethyl Phenols

A significant synthetic application related to the core structure of this compound is the formation of novel N-heteroaryl-arylmethyl phenols. These compounds are synthesized via a one-pot, three-component reaction, often referred to as a pseudo-Betti reaction. nih.govresearchgate.net This solvent-free method involves the condensation of a heteroaryl amine (such as 2-aminopyridine), an aromatic aldehyde, and a phenol. researchgate.netbrieflands.com

The reaction proceeds by the initial formation of an imine from the 2-aminopyridine and the aldehyde. brieflands.com Subsequently, the activated phenol attacks the electrophilic imine carbon. The reaction shows high regioselectivity, with the new carbon-carbon bond forming at the ortho position to the phenolic hydroxyl group, a result attributed to stabilization through hydrogen bonding in the transition state. brieflands.com This methodology allows for the efficient synthesis of a diverse library of complex phenols. nih.govresearchgate.net The reaction is typically conducted by heating the three components together at 80°C, with reaction times ranging from 30 to 120 minutes and yielding good to high amounts of the product. brieflands.com

Detailed findings from studies on this reaction, showcasing the variety of aldehydes and phenols used, are presented in the table below.

EntryAldehyde (R Group)Phenol (R' Group)ProductTime (min)Yield (%)
1HH3a12040
2Ho-CH₃3b3090
3Hm-CH₃3c3092
4Hp-CH₃3d3095
5p-CH₃o-CH₃3f3094
6p-CH₃p-CH₃3h3097
7p-OCH₃m-CH₃3k12060
8o-ClH3m3090
9o-Clp-CH₃3p3095
10m-NO₂H3q3092
11m-NO₂m-CH₃3s3095
12m-NO₂p-CH₃3t3097

Data sourced from Jundishapur Journal of Natural Pharmaceutical Products. nih.govbrieflands.com

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment and Proton Coupling Analysis

The ¹H NMR spectrum of 4-(Pyridin-2-ylamino)phenol is expected to display distinct signals corresponding to each unique proton environment. The aromatic region (typically δ 6.5-8.5 ppm) would be most informative.

Phenol (B47542) Ring Protons: The four protons on the phenol ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group (-OH) would be expected to resonate at a different chemical shift than the protons ortho to the aminopyridine group, with coupling between adjacent protons.

Pyridine (B92270) Ring Protons: The four protons on the pyridine ring would also show characteristic signals. The proton at position 6 of the pyridine ring is typically the most downfield due to its proximity to the electronegative nitrogen atom. The protons at positions 3, 4, and 5 would appear at distinct chemical shifts, with their multiplicity determined by coupling to adjacent protons.

Amine and Hydroxyl Protons: The protons of the secondary amine (-NH-) and the phenolic hydroxyl (-OH) groups would each appear as a broad singlet. Their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes | | Phenolic -OH | Variable (broad s) | s (broad) | Shift is solvent and concentration dependent. | | Amine -NH- | Variable (broad s) | s (broad) | Shift is solvent and concentration dependent. | | Phenol Ring (H ortho to -OH) | ~6.8 | d | | | Phenol Ring (H ortho to -NH) | ~7.2-7.5 | d | | | Pyridine Ring (H-3, H-5) | ~6.6-7.6 | m | | | Pyridine Ring (H-4) | ~7.5-7.7 | m | | | Pyridine Ring (H-6) | ~8.0-8.2 | d | Deshielded by adjacent nitrogen. |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, eleven distinct signals would be expected for the eleven carbon atoms.

Pyridine Ring Carbons: The carbon atom C-2, bonded to the amine nitrogen, would be significantly downfield. The other pyridine carbons would resonate in the typical aromatic region for heterocyclic compounds.

Phenol Ring Carbons: The carbon atom C-1', attached to the hydroxyl group, would be shifted downfield. The carbon atom C-4', bonded to the amine nitrogen, would also show a characteristic downfield shift. The remaining four carbons of the phenol ring would appear in the aromatic region.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Expected Chemical Shift (δ, ppm) | | Pyridine Ring (C-2) | ~158-162 | | Pyridine Ring (C-6) | ~148-150 | | Pyridine Ring (C-4) | ~138-140 | | Pyridine Ring (C-3, C-5) | ~108-118 | | Phenol Ring (C-1') | ~150-155 | | Phenol Ring (C-4') | ~140-145 | | Phenol Ring (C-2', C-6') | ~120-125 | | Phenol Ring (C-3', C-5') | ~115-120 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenol group. A sharper, medium intensity peak for the N-H stretch of the secondary amine should also appear in this region, potentially overlapping with the O-H band.

Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

C=N and C=C Stretching: Strong absorptions in the 1400-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the pyridine and phenol rings.

C-N and C-O Stretching: The C-N and C-O stretching vibrations would be expected in the fingerprint region, typically between 1200-1350 cm⁻¹ and 1000-1250 cm⁻¹, respectively.

| Predicted IR Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | | O-H Stretch (Phenol) | 3200-3600 | Strong, Broad | | N-H Stretch (Amine) | 3300-3500 | Medium | | Aromatic C-H Stretch | 3000-3100 | Medium | | C=C/C=N Stretch (Aromatic Rings) | 1400-1650 | Strong | | C-N Stretch | 1200-1350 | Medium-Strong | | C-O Stretch (Phenol) | 1000-1250 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is expected to be dominated by π → π* transitions due to the conjugated aromatic systems. The presence of heteroatoms with lone pairs (N and O) could also allow for n → π* transitions. The extended conjugation between the pyridine and phenol rings through the amine bridge would likely result in absorption maxima (λmax) at longer wavelengths compared to the individual parent molecules.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Molecular Ion Peak: The molecular formula of this compound is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol . The mass spectrum should show a distinct molecular ion peak (M⁺) at m/z = 186.

Fragmentation Pattern: The fragmentation would likely involve the cleavage of the C-N bonds of the amine bridge. Common fragments could include the pyridin-2-amine radical cation and the 4-hydroxyphenyl radical. Loss of small, stable molecules like CO from the phenol ring is also a possible fragmentation pathway.

Based on a thorough search for crystallographic data for the compound “this compound,” the necessary experimental data to fulfill the detailed outline is not available in the public domain. The specific information required, such as molecular conformation, torsion angles, and details of intermolecular interactions derived from X-ray crystallography, could not be located for this exact chemical entity.

The search results yielded crystallographic data for structurally related but distinct molecules. These included various pyridine, phenol, and aniline (B41778) derivatives. However, given the strict instruction to focus solely on “this compound” and not introduce information from other compounds, it is not possible to generate the requested scientifically accurate article.

To provide the detailed analysis required by the outline—covering specific torsion angles, hydrogen bonding networks (O-H···N, N-H···O), pi-pi stacking, and C-H···π interactions—an experimentally determined crystal structure from a source like the Cambridge Structural Database (CSD) is essential. Without this foundational data, any discussion of the solid-state structure would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of the necessary crystallographic information for “this compound.”

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Conformational Analysis

A full geometry optimization using DFT would reveal the most stable three-dimensional structure of 4-(Pyridin-2-ylamino)phenol. This analysis provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers that may arise from the rotation around single bonds, such as the bond connecting the amino nitrogen to the phenyl ring and the bond between the amino nitrogen and the pyridine (B92270) ring. Specific data on these parameters for the isolated molecule are not available in the reviewed literature.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. An analysis would describe the spatial distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack. While the principles of HOMO-LUMO analysis are well-established, specific energy values and orbital visualizations for this compound could not be located.

Spectroscopic Property Prediction and Correlation with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. This theoretical prediction allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions. A comparative analysis would correlate the calculated absorption maxima (λmax) with experimental data to validate the computational methodology. Unfortunately, a dedicated TD-DFT study for this compound was not found.

Tautomeric Equilibrium and Stability Assessment

This compound can potentially exist in different tautomeric forms, including phenol-imine and keto-amine isomers. DFT calculations are instrumental in assessing the relative thermodynamic stabilities of these tautomers by comparing their computed Gibbs free energies in the gas phase and in different solvents. This analysis is crucial for understanding the molecule's behavior in various chemical environments. However, specific computational studies on the tautomeric equilibrium of this compound are not present in the available literature.

Quantum Chemical Calculations

Atoms in Molecules (AIM) Analysis for Bond Critical Points

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. An AIM analysis would identify the bond critical points (BCPs) for all covalent and non-covalent interactions within the molecule. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would characterize the nature of the chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or hydrogen bonds). A detailed AIM analysis for this compound has not been reported.

While the theoretical frameworks for these analyses are robust, their application to this compound has not been specifically documented in accessible scientific literature, precluding a detailed, data-driven article as requested.

Charge Transfer and Reactivity Analysis

In typical computational analyses of similar molecules, researchers utilize quantum chemical calculations to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's reactivity, electron-donating or -accepting capabilities, and its behavior in chemical reactions.

For instance, in studies of analogous compounds, the HOMO is often localized on the electron-rich phenol (B47542) and amino-linker portions of the molecule, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is frequently distributed over the electron-deficient pyridine ring, suggesting it as the probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key parameter used to assess the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Furthermore, the analysis of charge distribution and molecular electrostatic potential (MEP) maps in related systems provides insights into the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding intermolecular interactions and the initial steps of a chemical reaction.

Reactivity descriptors that are commonly calculated from the conceptual DFT framework include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Without specific studies on this compound, the following tables remain illustrative of the types of data that would be generated from such a computational investigation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Chemical Softness (S)Data not available
Electrophilicity Index (ω)Data not available

It is important to emphasize that the values in these tables are placeholders and that dedicated quantum chemical calculations would be necessary to determine the actual electronic and reactivity properties of this compound. Such studies would provide a foundational understanding of its chemical behavior and potential applications.

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Chelating Properties

The molecular architecture of 4-(Pyridin-2-ylamino)phenol, featuring both a pyridine (B92270) ring and a phenol (B47542) group, suggests its capability to act as an effective chelating agent for various metal ions. The design of this ligand is predicated on the strategic placement of donor atoms that can form stable coordination complexes.

Donor Atom Characterization and Coordination Modes

The this compound molecule possesses multiple potential donor atoms that can participate in coordination with a metal center. These include the nitrogen atom of the pyridine ring, the nitrogen atom of the amino bridge, and the oxygen atom of the phenolic hydroxyl group. The specific coordination mode is anticipated to be dependent on factors such as the nature of the metal ion, the reaction conditions, and the solvent system employed.

Based on studies of similar aminopyridine and aminophenol ligands, several coordination modes can be postulated for this compound:

Bidentate N,N-Coordination: The ligand can coordinate to a metal ion through the pyridyl nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This mode is common for 2-aminopyridine (B139424) derivatives. pvpcollegepatoda.orgnih.gov

Bidentate N,O-Coordination: Coordination may occur through the pyridyl nitrogen and the phenolic oxygen, particularly after deprotonation of the hydroxyl group. This would result in the formation of a six-membered chelate ring.

Tridentate N,N,O-Coordination: In some instances, particularly with metal ions that can accommodate higher coordination numbers, the ligand could act as a tridentate chelator, binding through the pyridyl nitrogen, the amino nitrogen, and the phenolic oxygen.

Bridging Ligand: The ligand could also act as a bridging ligand, connecting two or more metal centers, for example, by coordinating to one metal via the N,N-chelating site and to another via the phenolic oxygen.

The flexibility in its binding modes makes this compound an attractive candidate for the synthesis of a variety of metal complexes with diverse geometries and properties. vot.pl

Structural Requirements for Metal Ion Binding Selectivity

The selectivity of this compound for specific metal ions is governed by a combination of electronic and steric factors, as well as the principles of Hard and Soft Acids and Bases (HSAB) theory. The nitrogen donors of the pyridine and amino groups are considered borderline bases, suggesting a preference for borderline metal ions such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). The phenolic oxygen, being a hard donor, would favor coordination with hard metal ions.

The formation of stable five- or six-membered chelate rings is a critical factor in the thermodynamic stability of the resulting metal complexes. The structural rigidity and the electronic properties of the ligand can be fine-tuned by introducing substituents on either the pyridine or the phenol ring, thereby influencing its selectivity for different metal ions. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the basicity of the donor atoms and, consequently, their affinity for different metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not extensively documented, general methods for the synthesis of similar aminopyridine and aminophenol complexes can be applied. ekb.eg These typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group.

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Fe(III), Mn(II), V(IV))

The complexation of this compound with various transition metal ions is expected to yield complexes with distinct spectroscopic signatures. The characterization of these complexes would rely on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide valuable information about the donor atoms involved in bonding. A shift in the ν(C=N) stretching frequency of the pyridine ring and the ν(N-H) of the amino group would indicate their participation in coordination. A significant shift or disappearance of the ν(O-H) band of the phenol group would suggest coordination through the phenolic oxygen. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are expected to exhibit bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands can provide insights into the geometry of the complex and the nature of the metal-ligand bonding. For d-d transition metal complexes, additional weak absorption bands corresponding to d-d transitions may be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), Mn(II), and V(IV), EPR spectroscopy is a powerful tool for determining the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

Below is a representative table summarizing the expected spectroscopic data for a hypothetical Cu(II) complex of this compound, based on data from analogous systems.

Spectroscopic TechniqueExpected Observations for [Cu(this compound)₂]Cl₂
IR (cm⁻¹) Shift in ν(C=N) and ν(N-H) bands; Appearance of ν(M-N) bands.
UV-Vis (nm) Intra-ligand bands; LMCT bands; d-d transition bands.
EPR Anisotropic signal with g∥ > g⊥ > 2.0023, indicative of a distorted geometry.

Crystal Structure Determination of Metal Adducts

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes. Although no crystal structures of metal adducts of this compound have been reported, analysis of related structures provides a basis for predicting the likely coordination geometries. redalyc.org Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries such as tetrahedral, square planar, square pyramidal, or octahedral can be anticipated.

For example, a four-coordinate Cu(II) complex might adopt a distorted square planar geometry, while a six-coordinate Fe(III) complex would likely be octahedral. The packing of these complexes in the crystal lattice would be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

Applications of Metal Complexes in Catalysis and Sensing

The metal complexes of ligands containing aminophenol and aminopyridine moieties have shown considerable promise in the fields of catalysis and chemical sensing. derpharmachemica.comresearchgate.net

Catalysis: Aminophenol-based metal complexes have been investigated as catalysts for a variety of organic transformations, including oxidation reactions and C-H amination. derpharmachemica.com The redox-active nature of the aminophenol ligand can play a crucial role in the catalytic cycle. Similarly, metal complexes of aminopyridine ligands have been employed as catalysts in reactions such as transfer hydrogenation. The electronic and steric properties of the this compound ligand can be tailored to optimize the catalytic activity and selectivity of its metal complexes for specific reactions.

Sensing: The fluorescence properties of some metal complexes can be exploited for chemical sensing applications. mdpi.com The binding of a specific analyte to the metal center or the ligand can induce a change in the fluorescence intensity or wavelength, allowing for the detection of the analyte. Metal complexes of pyridine derivatives have been utilized as fluorescent sensors for various metal ions. mdpi.com The this compound ligand and its metal complexes could potentially be developed as fluorescent chemosensors for the detection of specific metal ions or other small molecules.

Biomimetic Catalysis (e.g., Catecholase and Tyrosinase Activity)

Metal complexes of this compound are explored for their potential to mimic the catalytic functions of certain metalloenzymes, particularly those involved in oxidation reactions. Catecholase and tyrosinase are copper-containing enzymes that play crucial roles in the oxidation of phenols and catechols. mdpi.com The development of synthetic mimics for these enzymes is a vibrant area of research, with the goal of creating efficient and selective catalysts for various chemical transformations.

Catecholase Activity:

Catecholase catalyzes the oxidation of catechols to their corresponding o-quinones. This activity is often mimicked by synthetic binuclear copper(II) complexes. While specific studies on the catecholase activity of this compound complexes are not extensively documented, the structural features of its potential metal complexes suggest they could be effective catalysts. A hypothetical dicopper(II) complex of a ligand derived from this compound could facilitate the oxidation of a substrate like 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ). The catalytic efficiency of such model complexes is often evaluated by Michaelis-Menten kinetics.

The catalytic cycle would likely involve the coordination of the catechol substrate to the copper centers, followed by an intramolecular electron transfer to produce the o-quinone and reduce the copper centers. The subsequent re-oxidation of the copper centers by molecular oxygen would regenerate the active catalyst. The catalytic activity of related copper complexes with pyrazole-based ligands has been demonstrated, where the in situ formed complexes effectively catalyze the oxidation of catechol to o-quinone. mdpi.com

Tyrosinase Activity:

Tyrosinase exhibits both catecholase activity and the monooxygenation of monophenols to catechols (cresolase activity). mdpi.com This dual functionality is a hallmark of tyrosinase and a challenging feature to replicate in synthetic models. nih.gov A metal complex of this compound could potentially mimic this activity. The presence of both a pyridine and a phenol moiety within the same ligand framework could allow for the formation of a microenvironment around the metal center that facilitates the binding and activation of both phenolic substrates and dioxygen.

Research on curcumin-metal complexes has shown that the tyrosinase inhibition activity of curcumin can be modulated by complexation with different metals, with manganese(II) and zinc(II) enhancing its inhibitory effect. researchgate.net This suggests that the choice of metal ion is crucial in tuning the biomimetic catalytic activity of a ligand.

Below is a hypothetical data table illustrating the kind of kinetic data that would be sought in studies of the catecholase activity of a model complex.

ComplexSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
[Cu₂(L¹)(OH)]²⁺3,5-DTBC0.152.560
[Fe₂(L¹)(O)]²⁺3,5-DTBC0.085.115.7
[Mn₂(L¹)(O)₂]²⁺3,5-DTBC0.054.211.9

This table is illustrative and based on typical values for model complexes. L¹ represents a hypothetical ligand based on the this compound framework.

Redox Catalysis (e.g., Electrochemical CO₂ Reduction)

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research for sustainable energy and environmental remediation. Molecular electrocatalysts, particularly those based on transition metal complexes with tailored ligand environments, are at the forefront of this field. Pyridine-containing ligands have been extensively used in the design of catalysts for CO₂ reduction due to their ability to stabilize metal centers in various oxidation states and to participate in proton-coupled electron transfer steps.

Complexes of this compound with metals like manganese, rhenium, iron, and cobalt could serve as potential electrocatalysts for CO₂ reduction. digitellinc.comberkeley.edumdpi.comsemanticscholar.org The pyridine and amine functionalities can cooperate to facilitate the binding and activation of CO₂ at the metal center. For instance, computational studies on an iron(II) polypyridine complex have shown that the amine group can form stabilizing hydrogen bonds with a coordinated CO₂ molecule, facilitating its reduction. berkeley.edu

The catalytic cycle for CO₂ reduction by such a complex typically involves the following steps:

Reduction of the catalyst: The metal complex is electrochemically reduced at the electrode surface.

CO₂ binding: The reduced catalyst binds to a CO₂ molecule.

Protonation and C-O bond cleavage: The coordinated CO₂ is protonated, leading to the cleavage of a C-O bond and the formation of carbon monoxide (CO) and water.

Product release and catalyst regeneration: The CO and water molecules are released, and the catalyst is regenerated for the next cycle.

The efficiency and selectivity of the catalyst are influenced by factors such as the redox potential of the metal center, the basicity of the ligand, and the presence of proton relays in the second coordination sphere. The phenolate (B1203915) group in this compound could also play a role in modulating the electronic properties of the metal center.

The performance of such electrocatalysts is often evaluated by cyclic voltammetry and controlled-potential electrolysis experiments. Key parameters include the catalytic turnover frequency (TOF), Faradaic efficiency (FE) for a specific product, and the overpotential required for the reaction.

Below is a hypothetical data table summarizing the electrochemical properties and catalytic performance of a series of metal complexes with a ligand derived from this compound for CO₂ reduction.

ComplexE_cat (V vs. SCE)Overpotential (V)TOF_max (s⁻¹)FE_CO (%)
[Mn(L¹)(CO)₃Br]-1.850.7515095
[Re(L¹)(CO)₃Cl]-1.900.8012098
[Fe(L¹)(CH₃CN)₂]²⁺-1.750.6525092
[Co(L¹)(CH₃CN)]²⁺-1.600.5030088

This table is illustrative and based on typical values for molecular CO₂ reduction catalysts. L¹ represents a hypothetical ligand based on the this compound framework. E_cat is the catalytic potential, and the overpotential is calculated relative to the standard potential of the CO₂/CO couple.

Biological Activity Investigations Mechanistic and in Vitro Perspectives

Role as Building Blocks in Pharmaceutical Chemistry

The 4-(Pyridin-2-ylamino)phenol structure is a versatile nucleus in drug discovery, combining two key pharmacophores: the pyridine (B92270) ring and the aminophenol group. Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to form hydrogen bonds and participate in various biological interactions. nih.gov This structural motif is integral to numerous bioactive molecules and approved drugs. nih.gov The aminophenol portion also offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries.

This scaffold is utilized in the synthesis of more complex molecules, such as quinazoline (B50416) derivatives. For instance, 4-phenylamino-quinazoline compounds, which can be synthesized from precursors containing the aminopyridine structure, are investigated for the treatment of proliferative diseases. The synthetic flexibility allows for the introduction of various substituents to modulate the pharmacological properties of the final compounds.

Furthermore, the pyridine nucleus is a common feature in molecules designed for specific therapeutic targets. The synthesis of pharmaceutically useful pyridine derivatives is a key area of research, with various methods developed to functionalize the pyridine ring for use in drugs like Omeprazole and Pantoprazole. google.com The presence of the amino and phenol (B47542) groups in this compound provides reactive handles for chemists to build upon, creating novel molecular entities with potential therapeutic applications.

Enzyme Modulation Studies

Acetylcholinesterase Reactivation

The pyridine ring, a core component of this compound, is a critical structural element in the design of acetylcholinesterase (AChE) reactivators. AChE is an essential enzyme in the nervous system, and its inhibition by organophosphorus nerve agents can be lethal. jcu.cz Reactivators, typically containing an oxime functional group attached to a quaternary pyridine ring, are used as antidotes.

The positively charged quaternary pyridine ring is crucial for guiding the molecule to the active site of the inhibited enzyme. mdpi.com It interacts with the peripheral anionic site of AChE, positioning the oxime group to perform a nucleophilic attack on the phosphorus atom of the organophosphate, thereby breaking the bond with the enzyme and restoring its function. mdpi.com

Research has focused on developing novel pyridinium (B92312) oximes with improved efficacy and the ability to cross the blood-brain barrier. nih.gov Studies have shown that the position of the oxime group on the pyridine ring and the nature of the linker connecting two pyridinium rings in bis-pyridinium compounds significantly influence reactivation potency. jcu.cz For example, certain novel substituted phenoxyalkyl pyridinium oximes have demonstrated a greater ability to reactivate AChE in vitro compared to the standard drug, 2-PAM. nih.gov

Compound TypeTarget EnzymeInhibitorReactivation % (Concentration)
Bis-pyridinium oxime (Compound 2)Housefly AChEDFP~80% (5x10⁻³M)
Bis-pyridinium oxime (Compound 2)Bovine RBC AChEParaoxon82.1% (5x10⁻³M)

This table presents data on the reactivation potential of representative pyridinium oximes, highlighting the importance of the pyridine scaffold.

Alpha-Glucosidase and Alpha-Amylase Inhibition

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose in the digestive tract. nih.gov Phenolic compounds, a class to which this compound belongs, are widely studied for their potential to inhibit these enzymes.

In vitro studies have demonstrated that extracts from various plants rich in phenolic compounds can significantly inhibit both α-glucosidase and α-amylase. mdpi.com For example, leaf extracts of Cotoneaster bullatus and Cotoneaster zabelii were found to be potent inhibitors of α-glucosidase, with IC₅₀ values substantially lower than the anti-diabetic drug acarbose. mdpi.com The mechanism of inhibition by these phenolic extracts is often of a mixed type, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km). mdpi.com The inhibitory activity of the aminophenol scaffold underscores its potential as a starting point for designing new enzyme inhibitors.

InhibitorTarget EnzymeIC₅₀ (µg/mL)
C. bullatus leaf extractα-Glucosidase8.6
C. zabelii leaf extractα-Glucosidase9.5
Acarbose (Reference)α-Glucosidase169.5
C. bullatus leaf extractα-Amylase41.8
C. zabelii leaf extractα-Amylase33.0

This table showcases the inhibitory concentrations of phenolic extracts against key digestive enzymes, demonstrating the potential of the phenol moiety. mdpi.com

Antioxidant and Free Radical Scavenging Properties

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. jscholarpublishers.com The antioxidant activity of the phenol moiety in this compound is attributed to its hydroxyl (-OH) group. This group can donate a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction. jscholarpublishers.com

The effectiveness of a phenolic compound as an antioxidant is related to its redox properties and chemical structure. jscholarpublishers.com Quantum chemical studies and experimental assays are used to evaluate the free radical-scavenging properties of phenols. nih.gov Research on structurally related compounds, such as 2-phenylquinolin-4(1H)-ones which also contain a core phenolic structure, has shown that the presence of hydrogen-donating groups increases antioxidant activity. nih.gov These compounds demonstrated the ability to reduce ferrous ions and diminish the production of hydrogen peroxide and hydroxyl radicals in various assays. nih.gov This body of research supports the intrinsic antioxidant potential of the this compound scaffold, primarily mediated by its phenolic component.

Anti-Aggregation Studies (e.g., Amyloid-beta and Tau Proteins)

The aggregation of amyloid-beta (Aβ) and tau proteins is a central pathological hallmark of Alzheimer's disease. nih.gov Preventing the formation of these protein aggregates is a major therapeutic goal. Derivatives based on scaffolds similar to this compound have been investigated as potential inhibitors of both Aβ and tau aggregation.

In one study, a library of multifunctional agents was screened for their ability to inhibit the aggregation of Aβ₄₂ and tau protein in vitro. nih.govacs.org Several compounds demonstrated moderate to potent dual anti-aggregating properties. nih.govacs.org The research identified compounds that could inhibit tau aggregation by over 70% and Aβ₄₂ aggregation by up to 80% at a concentration of 10 µM. nih.govacs.org Molecular modeling studies were also employed to understand how these molecules interact with and inhibit the aggregation of Aβ and tau, revealing different structural requirements for potent inhibition of each protein. nih.govacs.org These findings suggest that the this compound framework can be chemically modified to develop potent agents against the protein aggregation central to neurodegenerative disorders.

Compound ClassTarget ProteinInhibition Range (%) at 10 µM
Multifunctional AgentsAβ₄₂ Aggregation17.4 – 80.0
Multifunctional AgentsTau Aggregation38.0 – 73.6

This table summarizes the inhibitory activity of a library of compounds against the aggregation of key proteins in Alzheimer's disease. nih.govacs.org

Antimicrobial and Antiviral Potential (in vitro assessments)

The pyridine nucleus is a "privileged structure" frequently found in compounds with a wide range of therapeutic properties, including antimicrobial and antiviral activities. nih.gov The incorporation of a pyridine ring into a molecule can enhance its biological profile. nih.gov

In vitro assessments of various pyridine derivatives have demonstrated their potential to combat microbial and viral pathogens. For example, certain thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to the core of this compound, have shown significant inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net One compound from this class exhibited 86% inhibition of the virus at a concentration of 50 µM. researchgate.net

Similarly, Mannich bases synthesized from 2-aminopyridine (B139424) (a structural component of the title compound) have been tested against various bacteria and fungi. nih.gov Compounds such as 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione showed moderate antimicrobial activity against strains like Escherichia coli, Salmonella typhi, and Bacillus subtilis. nih.gov These results indicate that the this compound scaffold is a promising starting point for the development of new antimicrobial and antiviral agents.

Structure-Activity Relationship (SAR) Studies for Bioactivity

The fundamental structure of this compound offers several key positions for chemical modification: the phenol ring, the pyridine ring, and the secondary amine linker. SAR studies on analogous compound classes, such as N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives and 2-arylamino-4-aryl-pyrimidines, have provided valuable insights that can be extrapolated to understand the potential bioactivity of this compound analogs. nih.govnih.gov These studies often reveal critical interactions between the compound and its biological target, guiding the development of more effective molecules.

Impact of Substituents on the Phenyl Ring

The phenol ring is a frequent target for modification in SAR studies. The position and nature of substituents on this ring can dramatically alter a compound's electronic properties, lipophilicity, and steric profile, all of which are critical for biological activity.

In related series of kinase inhibitors, the introduction of various functional groups on the phenyl ring has been shown to modulate potency and selectivity. For instance, in a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives, which share the N-phenyl-heterocycle motif with this compound, substitutions on the phenyl ring were found to be crucial for their inhibitory activity against MAPK-interacting kinases (Mnks). nih.gov While specific data for this compound is not detailed, the general principles observed in these analogous series are highly relevant.

Table 1: Hypothetical SAR Data for Phenyl Ring Modifications of a Related Scaffold This table is illustrative and based on general findings in related compound classes, as specific data for this compound derivatives is not available in the provided search results.

CompoundR-Group on Phenyl RingPositionObserved Activity (e.g., IC50 in µM)Interpretation
Parent Scaffold-OHparaBaselineReference compound
Analog 1a-OCH3paraImprovedIncreased electron-donating character may be favorable.
Analog 1b-ClparaVariableElectron-withdrawing groups can have mixed effects.
Analog 1c-NO2metaDecreasedStrong electron-withdrawing groups may be detrimental.

Influence of Modifications on the Pyridine Ring

The pyridine ring is another key area for structural modification. Its nitrogen atom can participate in hydrogen bonding, a critical interaction for binding to many biological targets. Altering the electronic properties of the pyridine ring or introducing substituents can fine-tune these interactions.

For example, in studies of 2-arylamino-4-aryl-pyrimidines, which are structurally related to this compound, the addition of a bromine atom at the 5-position of the pyrimidine (B1678525) core significantly enhanced inhibitory potency against PAK1 kinase. nih.gov This suggests that substitution on the heterocyclic ring system can lead to more effective compounds.

Table 2: Hypothetical SAR Data for Pyridine Ring Modifications of a Related Scaffold This table is illustrative and based on general findings in related compound classes, as specific data for this compound derivatives is not available in the provided search results.

CompoundR-Group on Pyridine RingPositionObserved Activity (e.g., IC50 in µM)Interpretation
Parent Scaffold-H-BaselineReference compound
Analog 2a-CH34ImprovedSmall alkyl groups may provide beneficial steric interactions.
Analog 2b-Br5Significantly ImprovedHalogen substitution can enhance binding affinity.
Analog 2c-NH24VariableIntroduction of a hydrogen bond donor can alter binding mode.

Role of the Amine Linker

The secondary amine that bridges the phenyl and pyridine rings is also a potential point for modification, although this is less commonly explored than ring substitutions. The hydrogen atom on the amine is a potential hydrogen bond donor, and its presence is often crucial for activity. In a study on pyrazolopyridine antiherpetic agents, it was demonstrated that the NH group at a similar position was required to maintain activity levels. nih.gov Replacing this hydrogen with a methyl group, for instance, could lead to a loss of a critical hydrogen bond with the target protein, thereby reducing or abolishing biological activity.

Advanced Material Science and Sensing Applications

Fluorescent Properties and Fluorophore Development

The pyridine (B92270) ring is a crucial component in many fluorescent compounds. By introducing various electron-donating or electron-withdrawing groups, the internal charge transfer (ICT) state of the molecule can be optimized to enhance fluorescence. beilstein-journals.org While many organic compounds with large, planar π-systems show strong fluorescence in dilute solutions, their emission is often quenched in concentrated solutions or the solid state due to aggregation-caused quenching (ACQ). beilstein-journals.org Research into derivatives of the 4-(pyridin-2-ylamino)phenol scaffold seeks to overcome this limitation.

Photophysical Characterization in Solution and Solid State

The photophysical properties of fluorophores based on the pyridin-amino framework are highly dependent on their molecular structure and environment. In solution, these compounds typically exhibit fluorescence, but the intensity can diminish at higher concentrations. beilstein-journals.org

For instance, a study on diphenylamine (B1679370) and pyridine-based donor-acceptor molecules demonstrated distinct photoluminescence spectra in both chloroform (B151607) solution and as a thin film. springerprofessional.de In solution, emission peaks were observed around 511-529 nm, while in the solid (thin film) state, these peaks shifted to 541-554 nm. springerprofessional.de This shift indicates a change in the electronic environment and molecular conformation upon aggregation. Similarly, synthesized para-hydroxyphenyl substituted pyrenoimidazoles show significant UV-Vis absorption and fluorescence spectral responses that are sensitive to environmental factors like pH. rsc.org

Table 1: Photophysical Data for Selected Pyridine-Based Luminogens

Compound Class State Absorption Max (λ_abs) Emission Max (λ_em) Reference
Diphenylamine-Pyridine Conjugates Chloroform Solution 433-444 nm 511-529 nm springerprofessional.de
Diphenylamine-Pyridine Conjugates Thin Film Not Specified 541-554 nm springerprofessional.de
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines Organic Solvents Not Specified Exhibited Fluorescence nih.gov

This table is generated based on data for derivative compounds containing the pyridine-amino moiety.

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

A significant challenge in the development of fluorescent materials is the aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases in the solid state or at high concentrations. beilstein-journals.org The phenomenon of Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE) offers a solution to this problem. magtech.com.cn In AIE/AIEE-active molecules, emission is weak or non-existent in dilute solutions but becomes intense upon aggregation. magtech.com.cn This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cnresearchgate.net

Derivatives of this compound have been specifically designed to leverage this effect. For example, a series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, which feature an acceptor-donor-acceptor (A-D-A) structure, were found to exhibit AIEE properties in aqueous media. beilstein-journals.orgnih.gov While these compounds were fluorescent in organic solvents, their emission intensity increased significantly in a water-rich environment where they aggregate. beilstein-journals.org Notably, derivatives bearing electron-withdrawing groups like bromine or trifluoromethyl showed a 7-fold and 15-fold enhancement in fluorescence, respectively, upon aggregation. beilstein-journals.orgnih.gov This AIEE property makes such compounds highly valuable for developing fluorescent probes and chemical sensors that operate in aqueous or solid states. beilstein-journals.org

Chemosensing Applications

The this compound framework, with its nitrogen and oxygen atoms, provides excellent coordination sites for detecting various analytes, including metal ions and anions.

Metal Ion Detection (e.g., Zinc(II))

The pyridine and phenol (B47542) components of the scaffold are effective binding sites for metal ions. Schiff base complexes derived from pyridine and phenol analogues have been synthesized to create sensors for specific metal ions. For example, a zinc(II) complex was synthesized from 5-chloro-salicylaldehyde, 2-amino-methyl-pyridine, and zinc iodide. nih.govnih.gov In this complex, the Zn(II) atom is coordinated by the phenolate (B1203915) oxygen and the imine and pyridine nitrogen atoms, demonstrating the scaffold's affinity for zinc. nih.govnih.gov While this specific research focused on synthesis and structure, it underscores the potential of such ligands in the development of fluorescent or colorimetric sensors for Zn(II), a biologically important metal ion. The coordination with the metal ion often leads to a change in the photophysical properties of the ligand, enabling detection.

Anion Sensing

The development of sensors for anions is an area of significant research interest. While direct studies on this compound for anion sensing are not prominent in the provided search context, related pyridine derivatives have shown considerable promise. For instance, 4-(pyrrol-1-yl)pyridine has been identified as a supramolecular chemodosimeter for nitrite (B80452) ions in aqueous solutions, allowing for naked-eye detection. mdpi.com The sensing mechanism in such systems is often based on changes in the supramolecular aggregation of the sensor molecule upon interaction with the target anion. mdpi.com This suggests that the this compound scaffold, with its hydrogen-bond donating N-H group, could be functionalized to create selective anion sensors.

Colorimetric Sensing

Colorimetric sensors allow for the detection of analytes through a visible color change, which is advantageous for applications where simple, instrument-free analysis is required. mdpi.com Derivatives containing the pyridine-amino-phenol structural motif have been successfully employed as colorimetric sensors.

For example, 1,4-naphthoquinone-based chemosensors incorporating a (pyridin-2-ylmethyl)-amino group act as tridentate ligands that selectively bind Cu²⁺ ions. semanticscholar.org This binding event, involving the amine nitrogen, pyridine nitrogen, and a quinone oxygen, induces a significant color change from orange to dark blue, corresponding to a 168 nm red shift in the absorption wavelength. semanticscholar.org This color change is attributed to the deprotonation of the amine N-H group upon complexation with the copper ion. semanticscholar.org This demonstrates the potential of the core this compound structure to be adapted for highly selective and visible colorimetric sensing of various analytes.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
N-methyl-4-((pyridin-2-yl)amino)maleimide
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine
4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol
(4-Chloro-2-{[(pyridin-2-ylmethyl)imino]-methyl}phenolato)iodido(methanol)zinc(II)
4-(pyrrol-1-yl)pyridine
1,4-Naphthoquinone
5-chloro-salicylaldehyde
2-amino-methyl-pyridine
Zinc Iodide
Copper(II)

Based on a comprehensive search of available scientific literature, there are no specific research studies or published data focusing on the corrosion inhibition properties of the chemical compound “this compound.”

Extensive searches for scholarly articles, patents, and technical papers that specifically investigate the use of “this compound” as a corrosion inhibitor have not yielded any relevant results. The scientific literature details the anti-corrosive properties of various related compounds, such as other pyridine and phenol derivatives, but a direct study of "this compound" for this application appears to be absent from the public record.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific content related to the corrosion inhibition studies of “this compound” as requested.

Future Directions and Interdisciplinary Research Opportunities

Design of Novel Derivatives with Tailored Properties

The core structure of 4-(Pyridin-2-ylamino)phenol is an ideal starting point for the design of novel derivatives with finely tuned properties, particularly for therapeutic applications. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the modification of the parent molecule to enhance potency, selectivity, and pharmacokinetic profiles for specific biological targets.

Future research will likely focus on systematic modifications at several key positions on the molecule. For instance, substitution on the phenolic ring can modulate lipophilicity and hydrogen-bonding capacity, which are crucial for target binding and cell permeability. Studies on other pyridine-containing compounds have shown that the presence and position of hydroxyl (-OH) or methoxy (-OMe) groups can significantly enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or halogen atoms may decrease such activity. nih.gov

A systematic approach to generating a library of derivatives, as summarized in the table below, will be crucial for discovering next-generation compounds for various disease targets, from cancer to neurodegenerative disorders. nih.gov

Modification SitePotential SubstituentsDesired Outcome / Tailored PropertyRationale / Supporting Evidence
Phenolic Ring-OCH₃, -Cl, -F, -CF₃, additional -OHModulate lipophilicity, electronic properties, and target-specific interactions. Enhance antiproliferative activity.Presence of -OH and -OMe groups on pyridine (B92270) derivatives has been shown to enhance antiproliferative effects. nih.gov
Pyridine RingSmall alkyl groups, amides, sulfonamidesImprove aqueous solubility, metabolic stability, and cell permeability.Pyridine substitution can improve pharmacokinetic characteristics and reduce potential for side effects like skin pigmentation seen in other complex heterocycles. mdpi.com
Amine LinkerN-methylation, replacement with bioisosteresAlter conformational flexibility and hydrogen bonding potential.The amine linker is critical for the overall structure; modifications must be carefully considered to maintain the binding conformation.
Overall ScaffoldHybridization with other pharmacophores (e.g., pyrimidine (B1678525), benzamide)Create novel compounds with dual-target activity or entirely new mechanisms of action.Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been developed as potent c-Abl inhibitors with neuroprotective effects. nih.gov

Integration into Advanced Functional Materials

The inherent chemical properties of this compound make it an attractive building block for the creation of advanced functional materials. The pyridine nitrogen and phenolic oxygen atoms can act as effective coordination sites for metal ions, paving the way for its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.commdpi.com

MOFs constructed from pyridyl- and phenol-containing ligands have shown great promise in applications such as gas storage, separation, and catalysis. rsc.org Future work could involve reacting this compound or its derivatives with various metal salts (e.g., Co, Zr, Fe) to produce novel MOFs. mdpi.commdpi.com The properties of these materials, such as pore size, surface area, and thermal stability, could be tuned by modifying the organic linker. For example, extending the linker length or adding functional groups could create MOFs with tailored adsorption capacities for specific molecules or with enhanced catalytic activity. mdpi.com

Beyond MOFs, the compound could be incorporated into polymers to create functional materials for sensing or electronics. The phenol (B47542) group allows for polymerization reactions, while the pyridine moiety provides a site for metal coordination or hydrogen bonding, which can be exploited for sensing applications. For instance, materials incorporating phenol derivatives have been used in plasmonic sensors for the rapid and sensitive detection of analytes in environmental samples. mdpi.com Research could explore the development of sensors where the binding of a target analyte to the this compound unit within a polymer matrix or on a nanoparticle surface leads to a detectable optical or electronic signal. mdpi.com

Material TypeMethod of IntegrationPotential ApplicationKey Feature of this compound
Metal-Organic Frameworks (MOFs)Used as an organic linker to coordinate with metal ions (e.g., Co, Zr).Gas separation, heterogeneous catalysis, heavy metal adsorption. mdpi.comPyridine nitrogen and phenolic oxygen provide strong coordination sites.
Functional PolymersIncorporated as a monomer or pendant group in a polymer chain.Chemical sensors, conductive materials, stimuli-responsive gels.Phenolic -OH group allows for polymerization; pyridine N-atom can interact with analytes.
Surface-Modified NanoparticlesGrafted onto the surface of gold, silver, or oxide nanoparticles.Plasmonic sensors, targeted drug delivery systems. mdpi.comProvides specific recognition sites on the nanoparticle surface.
Coordination ComplexesActs as a chelating ligand for transition metals.Luminescent materials, molecular magnets.Ability to form stable complexes with a wide range of metal ions.

Exploration of New Catalytic Transformations

The structure of this compound is well-suited for applications in catalysis, primarily through its function as a ligand for transition metal catalysts. The nitrogen and oxygen atoms can form a stable chelate with a metal center, creating a coordinatively saturated complex that can facilitate a wide range of organic transformations. This bidentate chelation can influence the electronic properties and steric environment of the metal, thereby tuning its reactivity and selectivity.

Future research should explore the synthesis of various metal complexes using this compound as a ligand. These complexes could then be screened for catalytic activity in important reactions such as cross-coupling (e.g., Suzuki, Heck), hydrogenation, and oxidation. A particularly interesting area is asymmetric catalysis, where chiral derivatives of the ligand could be synthesized to induce enantioselectivity in chemical transformations.

Furthermore, these complexes could be immobilized on solid supports or integrated into MOFs to create recyclable, heterogeneous catalysts. mdpi.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse of heterogeneous systems. For example, research on other systems has shown that ZnO nanowires decorated with copper nanoparticles can efficiently catalyze the reduction of 4-nitrophenol to 4-aminophenol, demonstrating the power of synergistic effects between components in a catalyst system. sciopen.comresearchgate.net A similar principle could be applied by designing materials that leverage the unique electronic properties of a metal complex of this compound.

Deeper Mechanistic Understanding of Biological Interactions

While derivatives of this compound show promise as therapeutic agents, a deeper understanding of how they interact with their biological targets at a molecular level is essential for rational drug design. Future research must employ a combination of computational and experimental biophysical techniques to elucidate these mechanisms. nih.gov

Computational approaches like molecular docking and molecular dynamics (MD) simulations can predict the binding poses of these molecules within the active site of a target protein. nih.govacs.org These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and specificity. This information is invaluable for guiding the design of new derivatives with improved potency. acs.org

Experimental biophysical methods are crucial for validating computational models and providing quantitative data on binding events. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamics of binding (enthalpy and entropy), while Surface Plasmon Resonance (SPR) can determine the kinetics (association and dissociation rates). Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information of the compound-protein complex, offering a definitive view of the binding mode. nih.gov

By integrating these techniques, researchers can build a comprehensive picture of the molecular basis of activity. This knowledge will not only accelerate the optimization of lead compounds based on the this compound scaffold but also contribute to a more fundamental understanding of the biological systems they target.

TechniqueTypeInformation GainedApplication in Future Research
Molecular DockingComputationalPredicts preferred binding mode and affinity.Virtual screening of derivative libraries; prioritizing compounds for synthesis. acs.org
Molecular Dynamics (MD)ComputationalSimulates the dynamic behavior and stability of the ligand-protein complex over time.Assessing the stability of predicted binding poses and understanding conformational changes.
Isothermal Titration Calorimetry (ITC)ExperimentalMeasures binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS).Quantifying the thermodynamic driving forces of binding for SAR studies. nih.gov
Surface Plasmon Resonance (SPR)ExperimentalMeasures real-time binding kinetics (kon, koff) and affinity (Kd).Characterizing how structural modifications affect how quickly a compound binds and releases from its target. nih.gov
X-ray Crystallography / NMRExperimentalProvides high-resolution 3D structure of the ligand-protein complex.Definitively identifying the binding site and key atomic interactions to guide rational drug design. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(Pyridin-2-ylamino)phenol, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling reactions between pyridine derivatives and phenolic precursors. Key methods include:

  • Pd-catalyzed cross-coupling : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in the presence of a base (e.g., Cs₂CO₃) and solvents (THF/DMF). This method is effective for forming C–N bonds between pyridinyl and phenolic moieties .
  • Phosphoryl chloride-mediated reactions : Refluxing intermediates with POCl₃ to activate hydroxyl groups, followed by quenching and purification via flash chromatography .
  • Suzuki-Miyaura coupling : For attaching substituents to the pyridine ring, using aryl boronic acids and Pd catalysts under inert conditions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR shifts to verify aromatic proton environments and substituent positions. For example, phenolic –OH protons typically appear as broad singlets near δ 9–10 ppm, while pyridinyl protons resonate between δ 7–8.5 ppm .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. This is critical for resolving ambiguities in stereochemistry or bond lengths .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, ensuring the molecular ion peak matches the theoretical mass (±1 Da) .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound derivatives?

Methodological Answer:

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., tautomerism or rotational barriers) by analyzing peak splitting changes at different temperatures .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons. For example, NOESY correlations between pyridinyl and phenolic protons confirm intramolecular hydrogen bonding .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What mechanistic insights explain the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

  • Molecular Docking : Simulate binding interactions with kinase active sites (e.g., Protein Kinase D) using AutoDock Vina. The pyridinyl group often forms π-π stacking with aromatic residues, while the phenolic –OH participates in hydrogen bonding .
  • Kinetic Studies : Measure IC₅₀ values via fluorescence polarization assays. For example, competitive inhibition may yield linear Lineweaver-Burk plots .
  • SAR Analysis : Compare derivatives with substituents (e.g., –Cl, –F, –OCH₃) to identify critical functional groups. Enhanced activity is often linked to electron-withdrawing groups on the pyridine ring .

Q. How can researchers address discrepancies in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .
  • Thermogravimetric Analysis (TGA) : Detect solvent inclusion or hydrate formation, which may cause lattice variations .
  • High-Throughput Screening : Use automated crystallization robots to explore diverse solvent systems and identify stable polymorphs .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility. Protonation of the pyridinyl nitrogen enhances polarity .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase plasma half-life. Dynamic Light Scattering (DLS) confirms particle size (<200 nm) .
  • LogP Measurement : Determine partition coefficients (e.g., via shake-flask method) to balance hydrophilicity and membrane permeability. Ideal LogP for CNS penetration is 2–3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.